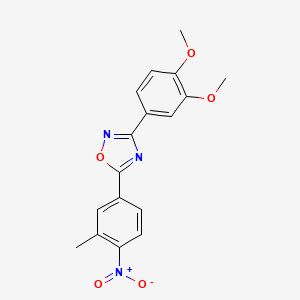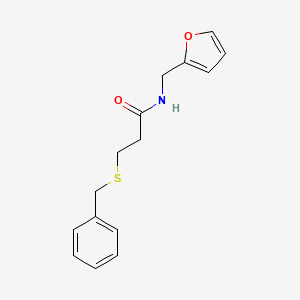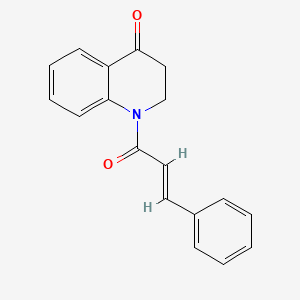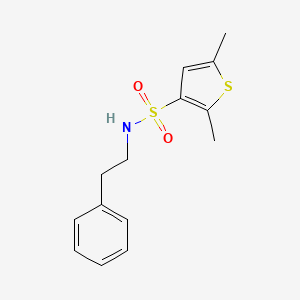![molecular formula C14H15Cl2N3O2 B5572536 2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)
2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves standard organic synthesis methods, including alkylation reactions in specific environments such as dimethylformamide with potassium carbonate at controlled temperatures. These processes yield targeted compounds with desired functional groups and structural components (Wassim El Kayal et al., 2022).
Molecular Structure Analysis
The molecular structure of similar acetamide derivatives is characterized using techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS methods. These analyses provide insights into the compound's atomic composition, molecular framework, and the spatial arrangement of atoms within the molecule (Wassim El Kayal et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclization, where specific precursors are transformed into compounds with cyclic structures like imidazolin-5-ones, demonstrating the reactive nature and versatility of these molecules in forming complex structures (C. T. Nguyen et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. For instance, related compounds exhibit specific crystalline arrangements and intermolecular interactions, which can be analyzed through crystallography and spectroscopic methods to determine their stability and solubility characteristics (K. Sethusankar et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined through experimental evaluations such as oxidation reactions and the compound's interaction with various chemical agents. These studies provide insights into the compound's behavior during chemical transformations and its potential reactivity channels (Sylvie L. Pailloux et al., 2007).
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research on chlorophenols, which share a part of the compound's structure, has shown their significance as precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). Studies indicate a correlation between chlorophenols and other potential precursors with dioxins, underscoring the environmental impact through incomplete combustion and various synthesis pathways. These findings point towards the environmental persistence and toxicological significance of compounds with chlorophenol structures, suggesting potential research applications of the given compound in understanding dioxin formation and environmental degradation processes (Peng et al., 2016).
Herbicide Activity and Toxicology
Another research application is related to the herbicidal properties of dichlorophenoxyacetic acid (2,4-D), a closely related compound, which has been widely studied for its impact on agriculture and natural ecosystems. Reviews and scientometric analyses of 2,4-D have provided insights into its global trends, toxicity, and mutagenicity, offering a foundation for exploring the herbicidal potential and environmental behavior of the compound . This includes assessing its efficacy in pest control, its behavior in aquatic environments, and its impact on non-target species, pointing towards significant applications in agricultural sciences and environmental management (Zuanazzi et al., 2020).
Molecular Interactions and Toxic Effects
The imidazole group in the compound suggests potential biochemical interactions, given the relevance of imidazole-containing compounds in biological systems. Research on acetamide and formamide derivatives, including those with imidazole structures, has updated toxicological profiles, indicating the biological consequences of exposure. This hints at possible studies into the compound's biochemical interactions, toxicity, and mechanisms of action within biological systems, which could be crucial for pharmacological research and toxicological assessments (Kennedy, 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9-6-17-13(18-9)7-19(2)14(20)8-21-12-4-3-10(15)5-11(12)16/h3-6H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZRPNQECLGAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CN(C)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-YL)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)


![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)
![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)


![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)